molecular formula C16H12Cl2O B6321784 (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 556794-26-4

(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No. B6321784
CAS RN: 556794-26-4
M. Wt: 291.2 g/mol
InChI Key: LJYBVGSHMDROMN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2,4-DCP, is an organic compound belonging to the class of phenylpropene derivatives. It is a colorless solid that is used in a variety of scientific and industrial applications. Due to its low toxicity, it is a popular choice for researchers in the lab and in the field. 2,4-DCP has a wide range of applications, from synthetic organic chemistry to biomedical research. Synthesis of 2,4-DCP is relatively simple and efficient, making it a versatile and cost-effective compound.

Scientific Research Applications

(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It is commonly used in organic synthesis, as a reagent for the synthesis of other organic compounds. It is also used as a catalyst in the synthesis of polymers, and as a solvent for the extraction of natural products. In addition, it is used in the laboratory for the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is an organic compound that acts as a proton donor in the presence of a base. The compound reacts with the base to form a cationic intermediate, which is then attacked by a nucleophile. This reaction leads to the formation of a new covalent bond, which is responsible for the synthesis of the desired product.
Biochemical and Physiological Effects
(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a low-toxicity compound that is not known to have any significant biochemical or physiological effects. The compound is not known to be mutagenic, carcinogenic, or teratogenic. It is also not known to be toxic to aquatic organisms, making it an environmentally safe choice for researchers.

Advantages and Limitations for Lab Experiments

(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a versatile compound that has a wide range of applications in the laboratory. It is a low-toxicity compound that is easy to synthesize and cost-effective. It is also a stable compound that is not prone to decomposition or degradation. However, the compound is not soluble in water, which can be a limitation in some lab experiments.

Future Directions

The versatility of (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one makes it an attractive choice for researchers in a variety of fields. Future research could focus on the use of (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, research could be done to explore the use of (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one as a catalyst in organic synthesis, or as a reagent for the extraction of natural products. Finally, research could be done to explore the use of (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one in biomedical applications, such as drug delivery and tissue engineering.

Synthesis Methods

The synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a straightforward process that involves the condensation of 2,4-dichlorophenol and 3-methylphenol. The reaction is carried out in a basic medium, such as sodium hydroxide, and yields a colorless solid. The reaction is relatively simple and efficient, making it a cost-effective choice for researchers. The compound can be further purified by recrystallization, if necessary.

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-10H,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYBVGSHMDROMN-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

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